N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1-naphthamide
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Overview
Description
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1-naphthamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a piperidine ring, and a naphthamide moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The compound “N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1-naphthamide” belongs to a class of compounds known as thiazoles. Thiazoles are known to have diverse biological activities and can interact with a variety of biological targets .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways, depending on their specific structure and target. For example, some thiazole derivatives have been found to have anti-inflammatory properties, suggesting they may affect pathways related to inflammation .
Result of Action
Based on the known activities of other thiazole derivatives, it could potentially have effects such as anti-inflammatory, antimicrobial, or antiviral activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting α-haloketones with thiourea under basic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Coupling Reaction: The thiazole and piperidine rings are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Naphthamide Formation: Finally, the naphthamide moiety is introduced through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the thiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.
Scientific Research Applications
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1-naphthamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)cinnamamide
- N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(o-tolyl)propanamide
- N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide
Uniqueness
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1-naphthamide stands out due to its unique combination of the thiazole, piperidine, and naphthamide moieties. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-19(18-9-3-7-16-6-1-2-8-17(16)18)22-13-15-5-4-11-23(14-15)20-21-10-12-25-20/h1-3,6-10,12,15H,4-5,11,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAFNKQNOBWIOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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